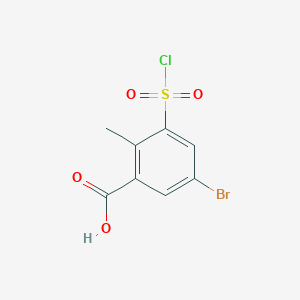

3-Brom-2-methylbenzamid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthese von Benzimidazolderivaten

3-Brom-2-methylbenzamid: wird bei der Synthese von Benzimidazolderivaten verwendet, die Verbindungen mit einer breiten Palette therapeutischer Anwendungen sind . Diese Derivate werden wegen ihrer strukturellen Analogie zu Nucleotiden, die im menschlichen Körper vorkommen, auf ihr Potenzial als Antikrebsmittel untersucht. Die Modifikation von funktionellen Gruppen am Benzimidazol-Grundgerüst kann seine Bioaktivität signifikant verstärken und so zur Entwicklung neuer Medikamente zur Krebsbehandlung führen .

Antikrebsaktivität

Die Verbindung dient als Vorläufer bei der Herstellung von Molekülen mit Antikrebsaktivität. Untersuchungen haben gezeigt, dass Substituenten am Benzimidazol-Gerüst, wie z. B. eine Methylgruppe in 5 (6)-Position, die Antikrebsaktivität beeinflussen können. Elektronendonor-Gruppen an der Struktur wurden mit einer verstärkten Antikrebswirkung in Verbindung gebracht, während Elektronenakzeptor-Gruppen diese Aktivität tendenziell verringern .

Antibakterielle und antioxidative Eigenschaften

Studien haben gezeigt, dass Benzamidverbindungen, einschließlich derer, die von This compound abgeleitet sind, antibakterielle und antioxidative Eigenschaften aufweisen. Dies macht sie wertvoll bei der Entwicklung neuer antibakterieller Mittel und Antioxidantien für verschiedene Anwendungen in der wissenschaftlichen Forschung und Medizin .

Zwischenprodukte der organischen Synthese

Als Zwischenprodukt in der organischen Synthese ist This compound für die Herstellung verschiedener organischer Verbindungen von entscheidender Bedeutung. Seine Rolle bei der Erleichterung der Synthese komplexer Moleküle ist essenziell in der Pharmaindustrie, Agrochemie und Materialwissenschaften .

Anwendungen in der Materialwissenschaft

Die Reaktivität und die strukturellen Merkmale der Verbindung machen sie geeignet für die Herstellung von Materialien mit spezifischen Eigenschaften. Sie kann zur Entwicklung neuer Polymere, Beschichtungen und anderer Materialien verwendet werden, die ein präzises molekulares Design und eine Funktionalität erfordern .

Analytische Chemie

In der analytischen Chemie kann This compound als Standard- oder Referenzverbindung verwendet werden. Ihre klar definierte Struktur und ihre Eigenschaften ermöglichen ihren Einsatz bei der Kalibrierung von Instrumenten, der Validierung von Methoden und der Durchführung von vergleichenden Studien .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that brominated compounds often interact with various biological targets, including proteins and enzymes . The specific targets of 3-Bromo-2-methylbenzamide would depend on its chemical structure and the biological system in which it is introduced.

Mode of Action

Brominated compounds often act through mechanisms such as free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules . This could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

It is known that many small molecules can influence metabolic pathways . The exact pathways affected would depend on the specific targets of 3-Bromo-2-methylbenzamide and how its interaction with these targets alters their function.

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and overall effect .

Result of Action

The interaction of brominated compounds with biological targets can lead to various effects, depending on the specific targets and the nature of the interaction .

Action Environment

The action, efficacy, and stability of 3-Bromo-2-methylbenzamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature . .

Biochemische Analyse

Biochemical Properties

3-Bromo-2-methylbenzamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.

Cellular Effects

The effects of 3-Bromo-2-methylbenzamide on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromo-2-methylbenzamide has been shown to alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways, potentially leading to altered cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 3-Bromo-2-methylbenzamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, enzyme activity, and overall cellular function. For instance, 3-Bromo-2-methylbenzamide may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered metabolic flux and changes in metabolite levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-2-methylbenzamide can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that 3-Bromo-2-methylbenzamide is relatively stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to 3-Bromo-2-methylbenzamide in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, potentially leading to changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of 3-Bromo-2-methylbenzamide vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 3-Bromo-2-methylbenzamide can lead to toxic or adverse effects, such as cellular damage or altered metabolic function.

Metabolic Pathways

3-Bromo-2-methylbenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . For example, 3-Bromo-2-methylbenzamide may inhibit enzymes involved in the breakdown of certain metabolites, leading to an accumulation of these metabolites within cells.

Transport and Distribution

Within cells and tissues, 3-Bromo-2-methylbenzamide is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound within specific cellular compartments. For instance, 3-Bromo-2-methylbenzamide may bind to transport proteins that facilitate its movement across cellular membranes, affecting its distribution within tissues.

Subcellular Localization

The subcellular localization of 3-Bromo-2-methylbenzamide can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within cells . For example, 3-Bromo-2-methylbenzamide may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Eigenschaften

IUPAC Name |

3-bromo-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADZVXZARJCFMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol](/img/structure/B1444230.png)

![1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine](/img/structure/B1444233.png)

![1-[4-[(3-Chloropyrazin-2-yl)methyl]piperidin-1-yl]ethanone](/img/structure/B1444240.png)